molecular formula C13H13NO4 B8588390 ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate

ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate

Cat. No. B8588390
M. Wt: 247.25 g/mol
InChI Key: OWOBPOULTFIFME-UHFFFAOYSA-N
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Patent
US08946430B2

Procedure details

Intermediate 17 was prepared as a white powder following the procedure described for Intermediate 16 by replacing indoline-2,3-dione with 5-methylindoline-2,3-dione. 1H NMR (400 MHz, chloroform-d) δ ppm 11.23 (1 H, br. s.), 9.64 (1 H, br. s.), 7.83 (1 H, s), 7.01-7.56 (2 H, m), 4.58 (2 H, q, J=7.1 Hz), 2.43 (4 H, s), 1.51 (3 H, t, J=7.1 Hz). LC-MS (ESI) m/z 247.9 (M+H), RT=1.76 min (Method B)
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:18])[N:4](C)[C:5]2[C:10]([C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH3:19]C1C=C2C(=CC=1)NC(=O)C2=O>>[OH:1][C:2]1[C:3](=[O:18])[NH:4][C:5]2[C:10]([C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:8]([CH3:19])=[CH:7][CH:6]=2

Inputs

Step One
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(N(C2=CC=CC=C2C1C(=O)OCC)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C(NC2=CC=C(C=C2C1C(=O)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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